

Benchmarking BJP-07-017-3 performance against other inhibitors

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Compound of Interest

Compound Name: BJP-07-017-3

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Benchmarking PI3K/Akt/mTOR Inhibitors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a comparative analysis of three prominent inhibitors that target different nodes of this pathway: Alpelisib, Copanlisib, and MK-2206.

Disclaimer: The inhibitor "**BJP-07-017-3**" specified in the topic query could not be identified in publicly available literature or databases. Therefore, this guide serves as a comparative benchmark against well-characterized inhibitors of the PI3K/Akt/mTOR pathway and can be used as a template for evaluating novel compounds like **BJP-07-017-3**.

Inhibitor Overview

- Alpelisib (BYL-719): A potent and selective inhibitor of the p110 α isoform of PI3K. It has shown efficacy in cancers with activating mutations in the PIK3CA gene, which encodes

p110α.[1][2][3]

- Copanlisib (BAY 80-6946): A pan-class I PI3K inhibitor with strong activity against PI3Kα and PI3Kδ isoforms.[4][5][6][7][8] Its broad-spectrum activity makes it a candidate for various hematological malignancies and solid tumors.
- MK-2206: A highly selective, allosteric inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[9][10][11] By targeting a key downstream node, it can overcome resistance mechanisms that may arise from upstream pathway components.

Performance Data Comparison

The following tables summarize the in vitro potency and cellular activity of the selected inhibitors.

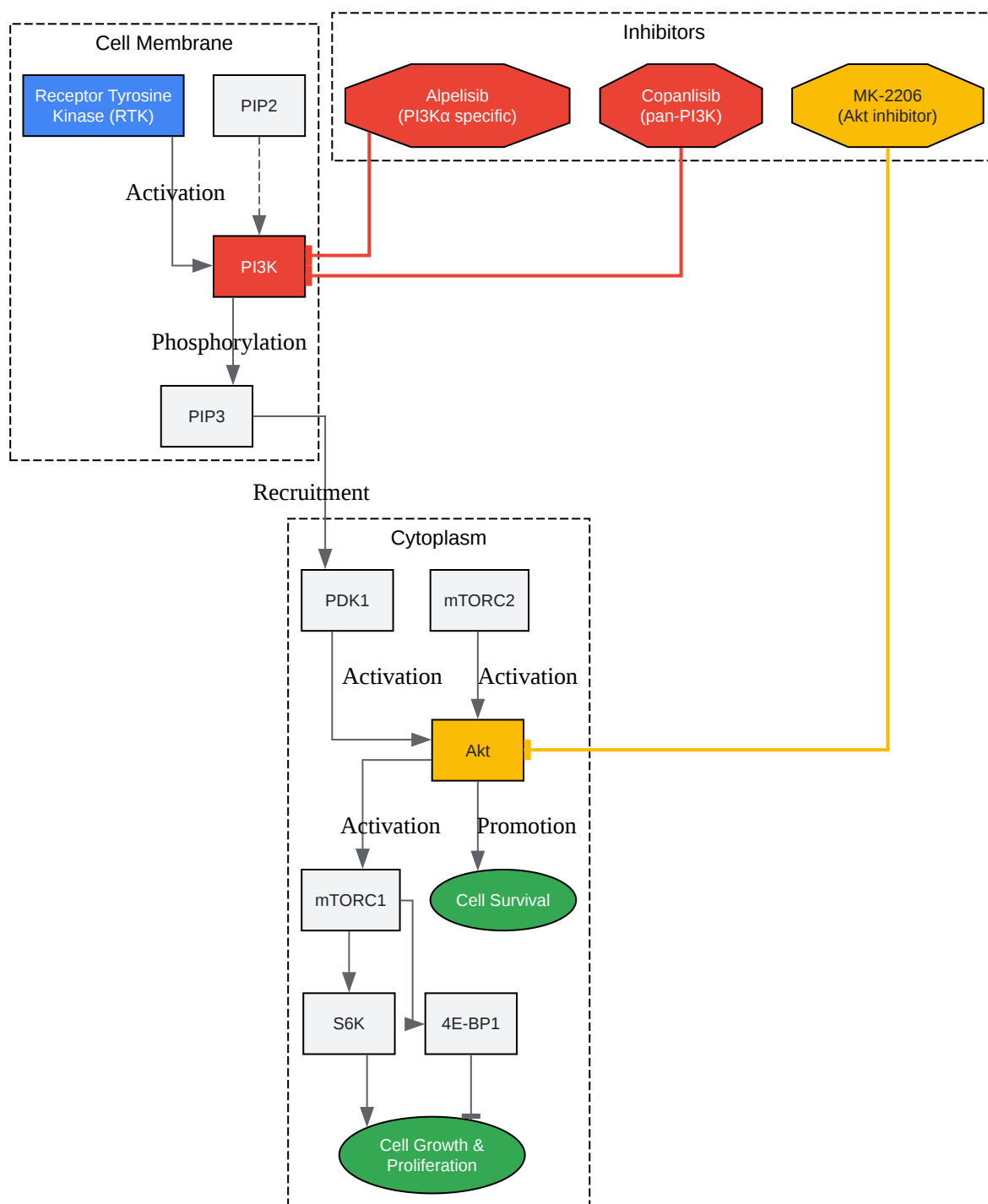
Table 1: In Vitro Kinase Inhibition

Inhibitor	Target(s)	IC50 (nM)	Assay Type
Alpelisib	PI3Kα	5[1][2][3]	Cell-free kinase assay
PI3Kβ	1200[1]	Cell-free kinase assay	
PI3Kγ	250[1]	Cell-free kinase assay	
PI3Kδ	290[1]	Cell-free kinase assay	
Copanlisib	PI3Kα	0.5[4][5][6][8]	Cell-free kinase assay
PI3Kβ	3.7[4][5][6][8]	Cell-free kinase assay	
PI3Kγ	6.4[4][5][6][8]	Cell-free kinase assay	
PI3Kδ	0.7[4][5][6][8]	Cell-free kinase assay	
MK-2206	Akt1	5-8[9]	Cell-free kinase assay
Akt2	12[9]	Cell-free kinase assay	
Akt3	65[9]	Cell-free kinase assay	

Table 2: Cellular Activity - Anti-proliferative Effects (IC50)

Inhibitor	Cell Line	Cancer Type	IC50 (nM)	Assay Type
Alpelisib	MCF7 (PIK3CA mutant)	Breast Cancer	250 - 600[1]	CCK8/MTT Assay
Kasumi-1	Leukemia	440[1]	MTT Assay	
SNU601 (PIK3CA mutant)	Gastric Cancer	2100	CellTiter-Glo	
Copanlisib	GIST-T1	GIST	54.5[12]	CellTiter-Glo
GIST430/654 (imatinib-resistant)	GIST	78.7[12]	CellTiter-Glo	
Cal27	Head and Neck Cancer	~10-100	Sulforhodamine B assay	
MK-2206	COG-LL-317	ALL	< 200[13]	96-hour exposure
RS4;11	ALL	< 200[13]	96-hour exposure	
Kasumi-1	AML	< 200[13]	96-hour exposure	

Signaling Pathway and Inhibitor Targets



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Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay (Luminescence-based)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

- Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.
- Reagent Preparation:
 - Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).
 - Create a serial dilution of the inhibitor in the appropriate kinase assay buffer.
 - Reconstitute the recombinant human PI3K enzyme in kinase dilution buffer.
 - Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
 - Prepare the ATP solution in the kinase assay buffer.
- Assay Procedure:
 - Add the serially diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
 - Add the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
 - Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each well.
 - Incubate the reaction for 60 minutes at 30°C.
 - Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.

- Detect the luminescent signal using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
 - Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cell lines.

- Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active cells.
- Procedure:
 - Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 - Treat the cells with a serial dilution of the inhibitor or a vehicle control (DMSO).
 - Incubate the cells for a specified period (e.g., 72 hours).
 - Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
 - Incubate for a short period to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Normalize the luminescence readings of treated cells to the vehicle control to determine the percentage of cell viability.

- Plot the cell viability against the inhibitor concentration and determine the IC₅₀ value.

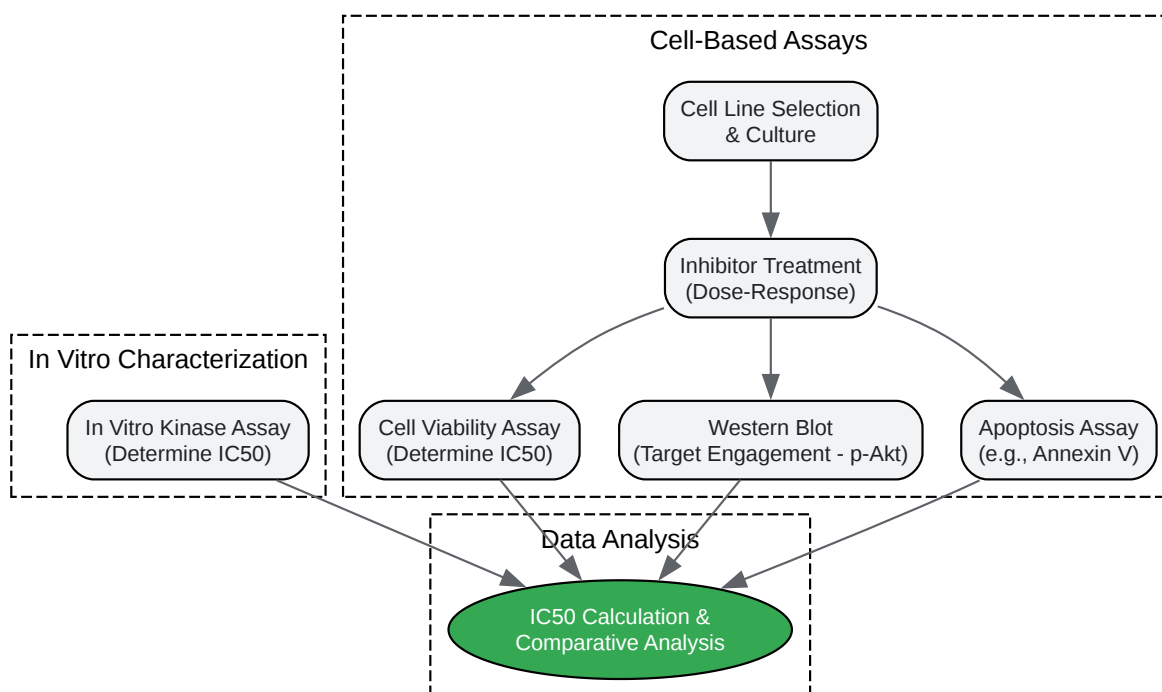
Western Blot for Phospho-Akt (p-Akt)

This protocol is used to determine the effect of an inhibitor on the phosphorylation status of Akt, a key downstream effector of PI3K.

- Procedure:
 - Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time. Include a vehicle-only control.
 - Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
 - SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
 - Immunoblotting:
 - Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
 - Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
 - Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to ensure equal protein loading.

- **Data Analysis:** Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative inhibition of Akt phosphorylation.

Experimental Workflow



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Caption: General workflow for inhibitor characterization.

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